molecular formula C5F11N B1585037 Undecafluoropiperidine CAS No. 836-77-1

Undecafluoropiperidine

Cat. No.: B1585037
CAS No.: 836-77-1
M. Wt: 283.04 g/mol
InChI Key: VCEAGMYKGZNUFL-UHFFFAOYSA-N
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Description

Undecafluoropiperidine is a chemical compound with the molecular formula C5F11N . It has an average mass of 283.043 Da and a monoisotopic mass of 282.985504 Da .


Molecular Structure Analysis

This compound has a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The 3D structure of this compound can be viewed using specific software .


Physical and Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3, a boiling point of 52.7±40.0 °C at 760 mmHg, and a vapor pressure of 262.0±0.1 mmHg at 25°C . It also has a molar refractivity of 28.4±0.4 cm3 .

Scientific Research Applications

  • Synthesis of Fluorinated Compounds Undecafluoropiperidine has been explored in the context of synthesizing various fluorinated compounds. For example, a study by Plevey, Rendell, and Tatlow (1982) investigated the fluorination of pyridine with caesium tetrafluorocobaltate(III) to produce undecafluoro-N-methylpyrrolidine and other polyfluoropyridines. This work highlights the utility of this compound in producing fluorinated derivatives for various applications, including pharmaceuticals and materials science (Plevey, Rendell, & Tatlow, 1982).

  • Application in NMR Spectroscopy In the field of nuclear magnetic resonance (NMR) spectroscopy, this compound derivatives are valuable. For instance, a study by Stevens et al. (1984) used fluorinated compounds in 19F NMR to monitor the metabolism of 5-fluorouracil in tumors and livers in vivo. This research signifies the importance of fluorinated compounds like this compound in non-invasive medical imaging and drug metabolism studies (Stevens et al., 1984).

  • Use in Medicinal Chemistry this compound and its derivatives find applications in medicinal chemistry. For example, Stanton et al. (2010) reported difluoropiperidine acetic acids as modulators of gamma-secretase, highlighting the potential therapeutic applications of fluorinated piperidines in treating diseases like Alzheimer's (Stanton et al., 2010).

  • Chemical and Pharmaceutical Research In chemical and pharmaceutical research, the modification of this compound compounds can lead to new therapeutic agents. Ellipilli, Murthy, and Ganesh (2016) demonstrated that perfluoro undecanoyl chain conjugated peptide nucleic acids, a derivative of this compound, showed higher cellular uptake efficiency, emphasizing its potential in drug delivery systems (Ellipilli, Murthy, & Ganesh, 2016).

  • Environmental and Health Studies Research has also been conducted on the environmental presence and health implications of this compound-related compounds. For example, Kannan et al. (2004) measured concentrations of perfluorooctanesulfonate and related fluorochemicals, including this compound, in human blood from various countries, providing insights into the global distribution and potential health effects of these substances (Kannan et al., 2004).

  • Biological Studies Studies involving this compound and its derivatives have also focused on biological effects. Guruge et al. (2006) examined gene expression profiles in rat liver treated with perfluorooctanoic acid (PFOA), a compound related to this compound, to understand its biological impact (Guruge et al., 2006).

Safety and Hazards

Undecafluoropiperidine is considered an irritant . In case of contact with eyes, it is recommended to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing should be worn when handling this chemical .

Mechanism of Action

Target of Action

The primary targets of Undecafluoropiperidine are currently unknown. The compound is a complex molecule with a molecular weight of 283.0426 , and its interactions with biological systems are not well-studied

Mode of Action

It’s known that drug-target interactions play a crucial role in the therapeutic effects of a compound . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Many compounds can affect various cellular metabolic pathways to ensure an optimal environment for their action . .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of a compound . The compound’s molecular weight of 283.0426 could potentially influence its pharmacokinetic properties, but more research is needed to confirm this.

Result of Action

Many compounds can cause cellular apoptosis or other changes at the molecular level . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound

Properties

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecafluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F11N/c6-1(7)2(8,9)4(12,13)17(16)5(14,15)3(1,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEAGMYKGZNUFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(N(C(C1(F)F)(F)F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232452
Record name Undecafluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

836-77-1
Record name Undecafluoropiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000836771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, undecafluoro-
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Record name Undecafluoropiperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 836-77-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential uses of Undecafluoropiperidine as a precursor molecule?

A1: The research article "672. Heterocyclic polyfluoro-compounds. Part II. Some reactions of this compound: the preparation of perfluoro-2,3,4,5-tetrahydropyridine and perfluoro-(1-methylpyrrolidine)" [] investigates some reactions of this compound, demonstrating its potential as a starting material for synthesizing other fluorinated heterocyclic compounds. Specifically, the paper details the preparation of perfluoro-2,3,4,5-tetrahydropyridine and perfluoro-(1-methylpyrrolidine) from this compound. This suggests that this compound could be a valuable precursor for synthesizing a range of fluorinated heterocycles, which are known to have applications in various fields like pharmaceuticals and materials science.

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